

Independent Verification of NL-1's Binding Affinity to mitoNEET

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Compound of Interest

Compound Name: NL-1

Cat. No.: B2861794

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of the novel mitoNEET inhibitor, **NL-1**, with other known ligands. The data presented is supported by detailed experimental protocols to ensure transparency and facilitate independent verification.

Comparative Binding Affinity Data

The binding affinity of **NL-1** and a selection of alternative compounds for the mitochondrial protein mitoNEET was determined using a competitive radioligand binding assay. The inhibition constant (K_i) values, which represent the concentration of the competing ligand that will bind to half the binding sites at equilibrium, are summarized in the table below. A lower K_i value indicates a higher binding affinity.

Compound	IC50 (μM)	Ki (μM)	Reference
NL-1	7.36	0.315	[1]
Rosiglitazone	-	0.044	[1]
Pioglitazone	-	-	[1]
Furosemide	-	2.28	[1]
Dantrolene	-	2.06	[1]
Pomalidomide	NB	NB	[1]
Diclofenac	NB	NB	[1]
Naproxen	NB	NB	[1]

NB: Non-binding

Experimental Protocols

The binding affinities presented in this guide were determined using a scintillation proximity assay (SPA) based radioligand displacement method.

Materials:

- Recombinant human mitoNEET (C-terminal His-tagged cytosolic domain)
- [³H]rosiglitazone (radioligand)
- SPA nickel-beads (e.g., from PerkinElmer)
- Binding buffer: 50 mM Tris, pH 8.0
- Test compounds (**NL-1** and alternatives)
- 96-well clear bottom plates
- Microplate scintillation counter (e.g., MicroBeta²)

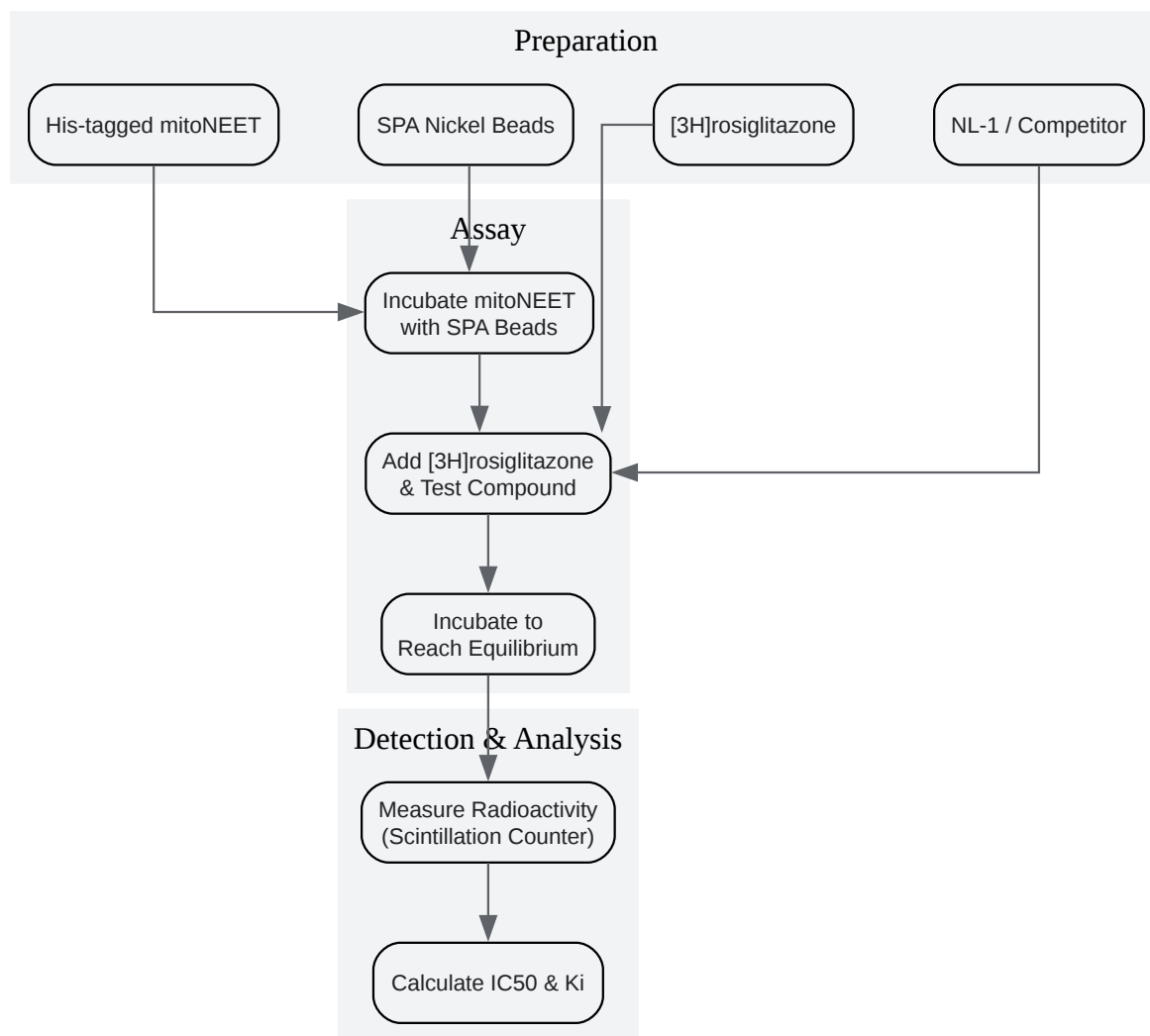
Procedure:

- Protein Immobilization: Incubate the His-tagged recombinant human mitoNEET with SPA nickel-beads for 30 minutes to allow for the capture of the protein onto the beads.
- Competition Assay:
 - In a 96-well plate, add the mitoNEET-coated SPA beads.
 - Add varying concentrations of the unlabeled test compound (e.g., **NL-1**).
 - Add a fixed concentration of the radioligand, [³H]rosiglitazone (e.g., 20 nM).[\[2\]](#)
 - The final assay volume should be consistent across all wells.
- Incubation: Incubate the plate for 1 hour at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[\[2\]](#)
- Detection: Measure the radioactivity in each well using a microplate scintillation counter. The proximity of the radioligand to the scintillant-impregnated beads results in a detectable signal.
- Data Analysis:
 - The amount of bound radioligand is inversely proportional to the concentration of the competing test compound.
 - Plot the scintillation counts against the logarithm of the test compound concentration.
 - Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the bound radioligand, by fitting the data to a sigmoidal dose-response curve.
 - Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is the dissociation constant of the radioligand.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the competitive radioligand binding assay used to determine the binding affinity of **NL-1**.

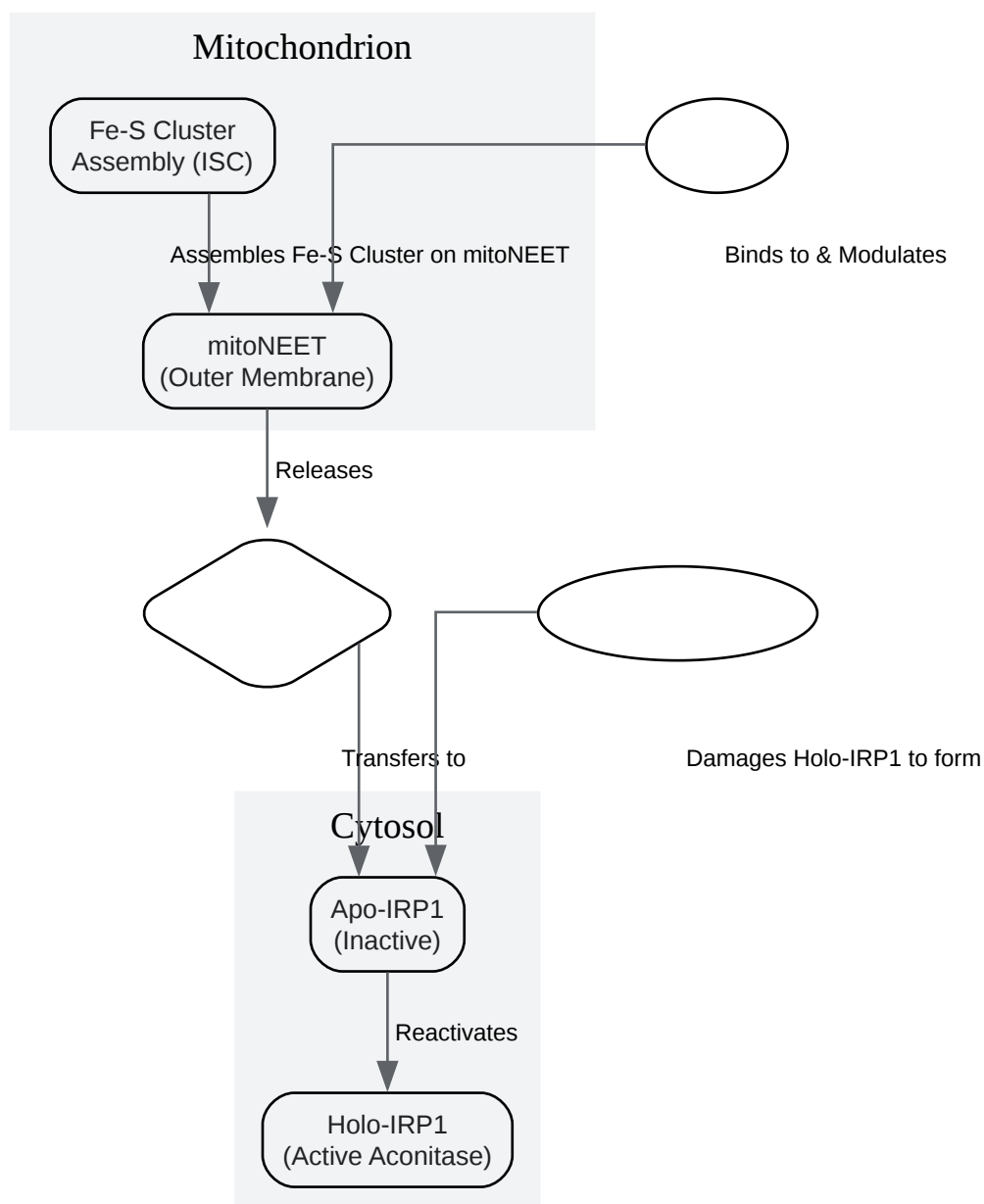


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Caption: Workflow for the competitive radioligand binding assay.

mitoNEET Signaling Pathway

NL-1, by binding to mitoNEET, is proposed to modulate the protein's function in the transfer of iron-sulfur (Fe-S) clusters. This pathway is crucial for the repair of cytosolic proteins and maintaining cellular iron homeostasis.



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